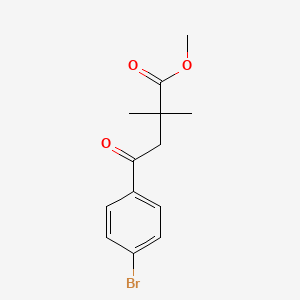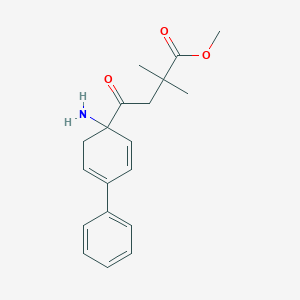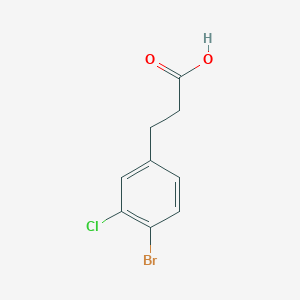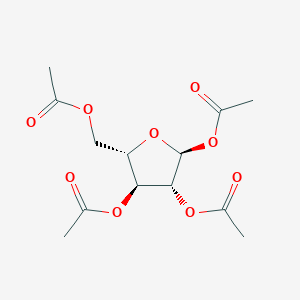
1,2,3,5-Tetra-O-acetyl-alpha-L-arabinofuranose
描述
1,2,3,5-Tetra-O-acetyl-alpha-L-arabinofuranose is a chemical compound with the molecular formula C13H18O9 and a molecular weight of 318.28 g/mol . This compound is a derivative of arabinose, a five-carbon sugar, and is characterized by the presence of four acetyl groups attached to the arabinofuranose ring. It is commonly used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 1,2,3,5-Tetra-O-acetyl-alpha-L-arabinofuranose typically involves the acetylation of L-arabinofuranose. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually include maintaining the reaction mixture at a low temperature to prevent decomposition and ensure high yield. Industrial production methods may involve similar acetylation processes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield.
化学反应分析
1,2,3,5-Tetra-O-acetyl-alpha-L-arabinofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,2,3,5-Tetra-O-acetyl-alpha-L-arabinofuranose is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: This compound is involved in the development of antiviral drugs and other therapeutic agents.
作用机制
The mechanism of action of 1,2,3,5-Tetra-O-acetyl-alpha-L-arabinofuranose involves its interaction with specific molecular targets and pathways. In biological systems, it can be deacetylated to release L-arabinofuranose, which then participates in various metabolic pathways. The acetyl groups may also play a role in modulating the compound’s reactivity and interactions with enzymes and other biomolecules.
相似化合物的比较
1,2,3,5-Tetra-O-acetyl-alpha-L-arabinofuranose can be compared with other similar compounds such as:
1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose: This compound has a similar structure but differs in the configuration of the sugar moiety.
1,2,3,5-Tetra-O-acetyl-alpha-D-arabinofuranose: This is an isomer with the same acetylation pattern but a different stereochemistry.
The uniqueness of this compound lies in its specific stereochemistry, which influences its reactivity and interactions in various chemical and biological contexts.
属性
IUPAC Name |
[(2S,3S,4R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12+,13+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNHAHWGVLXCCI-WUHRBBMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


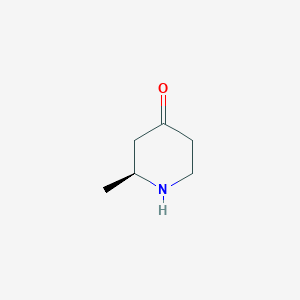

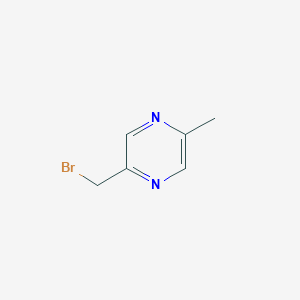
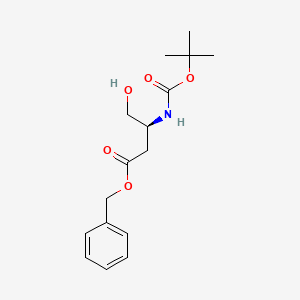
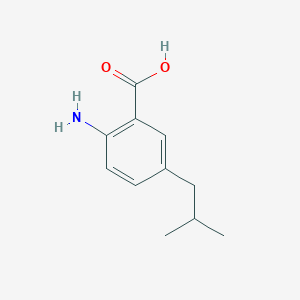
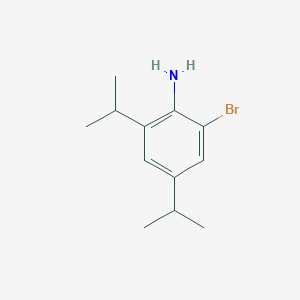
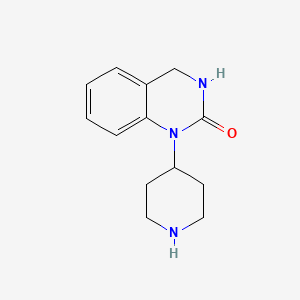
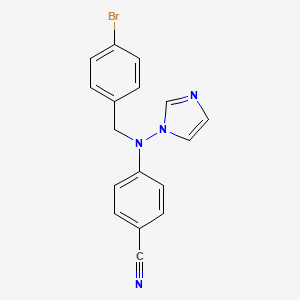
![Benzenamine, 4-[(4-butylphenyl)azo]-](/img/structure/B3284794.png)
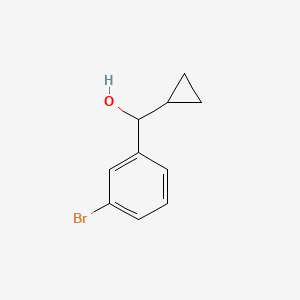
![1-Phenyl-1,8-diazaspiro[4,5]decan-4-one](/img/structure/B3284802.png)
